![molecular formula C8H6O2S2 B596650 噻吩[3,4-b]噻吩-2-羧酸 CAS No. 14630-08-1](/img/structure/B596650.png)

噻吩[3,4-b]噻吩-2-羧酸

描述

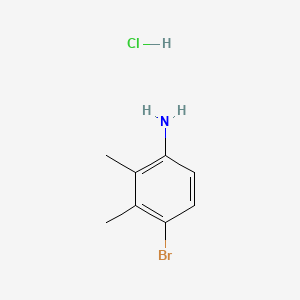

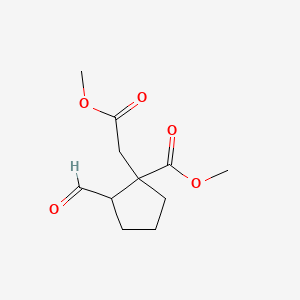

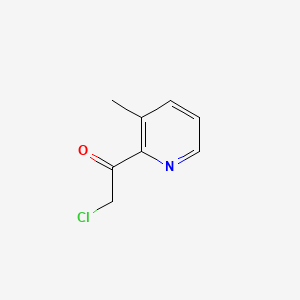

Thieno[3,4-b]thiophene-2-carboxylic acid is a thiophenecarboxylic acid in which the carboxy group is located at position 2 . It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can be synthesized through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 2-(2-thienyl)ethanol and carbon disulfide in a catalytic vapor-phase reaction .Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]thiophene-2-carboxylic acid is represented by the empirical formula C7H4O2S2 . The SMILES string representation is OC(=O)c1cc2sccc2s1 .Chemical Reactions Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid can undergo various chemical reactions. For instance, it can be involved in the Gewald condensation reaction to produce aminothiophene derivatives . It can also react with LDA to undergo double deprotonation, giving the 5-lithio derivative .Physical And Chemical Properties Analysis

Thieno[3,4-b]thiophene-2-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用

Non-Linear Optics (NLO)

- Results/Outcomes : TTCA demonstrates strong SHG efficiency, indicating its potential as an NLO material .

Photodynamic Therapy (PDT)

Dye-Sensitized Solar Cells (DSSCs)

- Results/Outcomes : TTCA-sensitized DSSCs exhibit enhanced performance, potentially contributing to sustainable energy solutions .

Organic Light Emitting Diodes (OLEDs)

- Results/Outcomes : TTCA-based OLEDs demonstrate efficient light emission and stability, supporting their use in displays and lighting .

Optical Chemosensors

- Results/Outcomes : TTCA-based chemosensors exhibit sensitivity and selectivity, enabling environmental monitoring or medical diagnostics .

Organic Field-Effect Transistors (OFETs)

安全和危害

While specific safety and hazard information for Thieno[3,4-b]thiophene-2-carboxylic acid is not available, general precautions include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

thieno[2,3-c]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBPOIZFVYLFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-b]thiophene-2-carboxylic acid | |

CAS RN |

14630-08-1 | |

| Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)